Product packaging for Methyl 3-bromopropiolate(Cat. No.:CAS No. 23680-40-2)

Methyl 3-bromopropiolate

Cat. No.: B1362460
CAS No.: 23680-40-2
M. Wt: 162.97 g/mol
InChI Key: PITMUHRRCBFULF-UHFFFAOYSA-N
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Description

Significance as a Dienophile and Alkynylation Reagent in Modern Synthesis

Methyl 3-bromopropiolate is a powerful tool for organic chemists, primarily utilized as a dienophile in cycloaddition reactions and as an alkynylation reagent.

As a dienophile, the electron-withdrawing nature of the ester and bromo groups activates the alkyne for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity allows for the synthesis of a wide array of carbo- and heterocyclic compounds. For instance, its reaction with furans provides a direct route to 7-oxabicyclo[2.2.1]heptadiene derivatives, which are valuable intermediates in the synthesis of aromatic compounds and other complex targets. nih.gov A notable application is the highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and this compound, which forms the basis for an efficient synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. nih.gov Similarly, it undergoes cycloaddition with N-acylpyrroles to produce N-acyl-2-alkoxycarbonyl-3-bromo-7-azabicyclo[2.2.1]heptadienes. researchgate.net

The following table provides examples of this compound as a dienophile:

DieneReaction ConditionsProductYieldReference
2-MethylfuranNeat, room temp.1-methyl-2-bromo-3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-dieneHigh nih.gov
N-AcylpyrrolesNot specifiedN-Acyl-2-alkoxycarbonyl-3-bromo-7-azabicyclo[2.2.1]heptadienesGood researchgate.net

As an alkynylation reagent, this compound is employed to introduce the methoxycarbonyl-ethynyl group into various nucleophiles. This includes C-alkynylation of enolates, N-alkynylation of amines, and S-alkynylation of thiols. For example, in the synthesis of the Taiwanschirin natural products, an enolate was successfully alkynylated using this compound. rsc.org The reaction of metalated amides and carbamates with this compound has also been explored as a route to "push-pull" ynamides. mit.edu Furthermore, rhodium-catalyzed C-H alkynylation of arenes has been investigated, although in some cases, this compound was found to be an unsuitable coupling partner due to its coordinating propensity. nih.govrsc.org

The following table summarizes representative alkynylation reactions with this compound:

NucleophileCatalyst/ReagentProduct TypeYieldReference
Cyclic β-ketoester enolateDihydrocinchonine Derivativeα-Alkynylated β-ketoesterNot specified buchler-gmbh.com
N-Phenoxyacetamidest-BuONa2,3-Difunctionalized benzofuransGood to High chim.it
Sulfonamide sodium saltDMFN-Alkynylated sulfonamideNot specified mit.edu
Adamantylzinc reagentCuCN·2LiClFunctionalized acetylene66% uni-muenchen.de

Historical Context and Evolution of 3-Halogenated Propiolate Chemistry

The chemistry of haloalkynes has a rich history, evolving from curiosities to indispensable tools in synthetic organic chemistry. acs.orgacs.org The development of methods for the synthesis of 3-halogenated propiolates has been a key driver of their application. Early preparations of compounds like this compound involved the esterification of 3-bromopropiolic acid, which itself was prepared by the often difficult-to-control bromination of propiolic acid. rsc.org

A significant advancement came with the development of methods for the direct halogenation of propiolate esters. A particularly effective and now commonly used method involves the reaction of a terminal alkyne with an N-halosuccinimide, such as N-bromosuccinimide (NBS), in the presence of a silver catalyst. rsc.org This method provides a milder and more reliable route to 3-halopropiolates. rsc.org

The utility of 3-halogenated propiolates as versatile building blocks has expanded considerably over the years. acs.orgacs.org Their dual functionality, possessing both an electrophilic and a nucleophilic carbon atom at the alkyne, as well as the potential for the halogen to act as a leaving group or participate in metal-catalyzed cross-coupling reactions, has led to their use in a vast array of transformations. acs.orgacs.org These include cycloaddition reactions, nucleophilic additions, and various metal-catalyzed processes. acs.orgacs.org The ability to retain the halogen moiety during transformations allows for subsequent functionalization, making 3-halogenated propiolates powerful precursors for the rapid assembly of complex molecules. acs.orgacs.org The ongoing development of new reactions and catalytic systems continues to broaden the scope and applicability of this important class of compounds in modern organic synthesis. rsc.orgbeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrO2 B1362460 Methyl 3-bromopropiolate CAS No. 23680-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromoprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITMUHRRCBFULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303911
Record name methyl 3-bromopropiolate
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Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23680-40-2
Record name Methyl bromopropylate
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Record name methyl 3-bromopropiolate
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Record name methyl 3-bromoprop-2-ynoate
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Synthetic Methodologies for Methyl 3 Bromopropiolate

Direct Halogenation of Methyl Propiolate

The direct bromination of methyl propiolate offers a straightforward route to methyl 3-bromopropiolate. This approach circumvents the need to handle the potentially unstable 3-bromopropiolic acid.

N-Bromosuccinimide (NBS) and Silver Nitrate (B79036) Catalysis: Optimized Protocols and Yield Considerations

A highly effective and widely adopted method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as the bromine source, catalyzed by a silver(I) salt, typically silver nitrate (AgNO₃). orgsyn.orgtandfonline.com This reaction is generally carried out in acetone (B3395972) at room temperature. orgsyn.orgtandfonline.com

The silver(I) ion is believed to act as a π-acid, coordinating to the alkyne's triple bond and activating it towards electrophilic attack by the bromine atom from NBS. nih.govrsc.org The reaction proceeds rapidly, often reaching completion within one to two hours. orgsyn.orgtandfonline.com

Optimized Protocol: In a typical procedure, methyl propiolate is dissolved in acetone, followed by the addition of a catalytic amount of silver nitrate. orgsyn.org N-bromosuccinimide is then added to the stirred solution. orgsyn.org The reaction mixture becomes cloudy as a grayish precipitate of silver bromide and succinimide (B58015) forms. orgsyn.org

Yields for this method are consistently high, often ranging from 90% to 97%. orgsyn.org One of the key advantages of this protocol is the straightforward workup. Due to the volatility of this compound, standard aqueous extraction methods can lead to significant product loss. tandfonline.com Therefore, an adapted workup involving filtration of the solid byproducts and careful removal of the acetone solvent under reduced pressure is preferred. orgsyn.org The final product is then isolated by bulb-to-bulb distillation at room temperature under high vacuum. orgsyn.orgtandfonline.com

Table 1: Optimized Conditions for NBS/AgNO₃ Catalyzed Bromination of Methyl Propiolate orgsyn.orgtandfonline.com
ParameterConditionNotes
Brominating AgentN-Bromosuccinimide (NBS)Typically used in slight excess.
CatalystSilver Nitrate (AgNO₃)Used in catalytic amounts (e.g., ~10 mol%).
SolventAcetoneAnhydrous conditions are preferable.
TemperatureRoom TemperatureThe reaction is typically exothermic.
Reaction Time1-2 hoursLonger times can aid in the filtration of byproducts. orgsyn.org
Yield90-97%Dependent on the efficiency of the workup and purification.

Evaluation of Alternative Bromination Reagents and Their Limitations (e.g., Sodium Hypobromite)

While the NBS/AgNO₃ system is highly efficient, other brominating agents have been explored, though with notable limitations. Direct bromination of methyl propiolate with sodium hypobromite (B1234621) has been reported, but these results have proven difficult to reproduce. orgsyn.org

The preparation of the bromo acid precursor, 3-bromopropiolic acid, by treating propiolic acid with an aqueous solution of potassium hypobromite is another route. orgsyn.org However, this reaction is notoriously difficult to control and often yields erratic results, frequently producing an intractable red oil instead of the desired crystalline acid. tandfonline.com These inconsistencies make the hypobromite-based methods less reliable for the consistent production of this compound. orgsyn.orgtandfonline.com

Other powerful brominating agents, such as the combination of triphenylphosphine (B44618) and carbon tetrabromide, have been found to be too reactive for propiolate esters. tandfonline.com The activated nature of the propiolate system can lead to uncontrolled, highly exothermic reactions with these reagents. tandfonline.com

Esterification of 3-Bromopropiolic Acid Precursors

An alternative synthetic strategy involves the initial preparation of 3-bromopropiolic acid, followed by its esterification to yield the desired methyl ester.

Classical Acid-Catalyzed Esterification Strategies and Reaction Efficiency

The esterification of 3-bromopropiolic acid with methanol (B129727) can be achieved using classical acid-catalyzed methods, such as the Fischer esterification. orgsyn.org This typically involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid. orgsyn.orggoogle.com

While this method can provide good yields, reported to be around 75%, it often requires extended reaction times, sometimes as long as six days, to reach completion. orgsyn.org The efficiency of the reaction is governed by the equilibrium between the reactants and products. scienceready.com.au To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is typically used. researchgate.net

Table 2: Comparison of Synthetic Routes to this compound
MethodReagentsTypical YieldAdvantagesDisadvantages
Direct HalogenationMethyl propiolate, NBS, AgNO₃90-97% orgsyn.orgHigh yield, rapid reaction, mild conditions. tandfonline.comRequires careful workup for volatile product. orgsyn.org
Esterification3-Bromopropiolic acid, Methanol, H₂SO₄~75% orgsyn.orgUtilizes a different starting material.Requires long reaction times; precursor synthesis is problematic. orgsyn.orgtandfonline.com

Advanced Separation and Purification Techniques for Volatile Propiolate Esters

A significant challenge in the synthesis of this compound is its volatility, which complicates its isolation and purification. tandfonline.com Standard workup procedures that involve aqueous extractions can lead to substantial loss of the product. tandfonline.com

For the NBS/AgNO₃ method, the preferred purification technique is a direct bulb-to-bulb distillation of the crude product at room temperature under high vacuum (approximately 0.1 mm Hg). orgsyn.org This allows for the separation of the volatile ester from non-volatile impurities and byproducts like succinimide and silver salts. orgsyn.orgtandfonline.com This method avoids heating the product, which could lead to decomposition or polymerization, and minimizes losses associated with more traditional distillation setups. simsonpharma.com

When purification by distillation is necessary, it must be conducted carefully under reduced pressure. The boiling point of this compound is reported to be 86-88 °C at 100 Torr. tandfonline.com For less volatile esters, such as the tert-butyl analogue, standard aqueous-extraction workups followed by distillation are more feasible. orgsyn.org

Reactivity and Mechanistic Studies of Methyl 3 Bromopropiolate

Diels-Alder Cycloadditions

The electron-deficient nature of the alkyne in methyl 3-bromopropiolate, caused by the inductive effect of the bromine atom and the electron-withdrawing methoxycarbonyl group, makes it an excellent dienophile for [4+2] cycloaddition reactions.

The Diels-Alder reaction of this compound with unsymmetrical dienes, such as 2-methylfuran (B129897), proceeds with a notable degree of control over the orientation of the reacting components. Research has demonstrated that the cycloaddition between 2-methylfuran and this compound exhibits high regioselectivity. usp.brmdpi.com In one study, refluxing the reactants in benzene (B151609) for 24 hours resulted in a 15.7:1 mixture of the two possible regioisomers, with the major isomer being the one where the methyl group of the furan (B31954) and the methoxycarbonyl group of the dienophile are in a 1,2-relationship in the resulting 7-oxabicyclo[2.2.1]heptene product. mdpi.com This high degree of selectivity is crucial for the efficiency of synthetic routes that utilize this reaction. mdpi.com

The utility of this compound as a dienophile extends to other heterocyclic dienes as well. It has been successfully employed in Diels-Alder reactions with furan to produce precursors for 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylates. acs.orgacs.org Furthermore, it reacts with N-protected pyrroles, such as N-(t-butoxycarbonyl)pyrrole, to form the corresponding 7-azabicyclo[2.2.1]heptene core structure, which is a key intermediate in the synthesis of compounds like epibatidine. scribd.combath.ac.ukwhiterose.ac.ukgoogle.com

Diels-Alder Reaction of this compound with 2-Methylfuran mdpi.com
DieneDienophileConditionsMajor ProductMinor ProductRegioisomeric Ratio
2-MethylfuranThis compoundBenzene, Reflux, 24hMethyl 2-bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylateMethyl 3-bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate15.7 : 1

The Diels-Alder reaction is mechanistically classified as a pericyclic reaction, which typically proceeds through a concerted, cyclic transition state. researchgate.net The reaction between this compound and furan derivatives is consistent with this model. A novel one-pot synthesis for 3-hydroxyanthranilate derivatives has been developed that initiates with the Diels-Alder reaction of furans and this compound. researchgate.netresearchgate.net This multi-step sequence, which also involves conjugate addition, dehydrobromination, and ring-opening aromatization, highlights the role of the initial cycloaddition in setting the stereochemistry for subsequent transformations. researchgate.netresearchgate.net The high regioselectivity observed in these reactions, as noted with 2-methylfuran, suggests a highly ordered, albeit potentially asynchronous, transition state where bond formation may not occur in perfect unison, a common feature when unsymmetrical reactants are involved. mdpi.com

A significant application of this compound in cycloaddition chemistry is its function as a synthetic equivalent, or "synthon," for methoxycarbonyl ketene (B1206846). dur.ac.uk Ketenes are valuable reagents but can be unstable; therefore, stable synthons are often employed. The Diels-Alder adduct formed from this compound contains a vinyl bromide moiety, which can be subsequently hydrolyzed to a ketone. bath.ac.uk

This strategy has been explicitly demonstrated where this compound was used as an ester-substituted ketene equivalent in a [4+2]-cycloaddition. dur.ac.uk The resulting adduct was then treated with 1,2-ethanedithiol (B43112) followed by the solid acid catalyst Nafion-H® to successfully generate the corresponding β-keto ester. dur.ac.uk This two-step process—cycloaddition followed by conversion of the vinyl bromide—effectively achieves the formal cycloaddition of a methoxycarbonyl ketene unit.

While the Diels-Alder reaction itself is often performed under thermal conditions, subsequent steps in a reaction sequence can be promoted by catalysts or solid supports. In the context of reactions involving the adducts of this compound and furans, silica (B1680970) gel has been shown to play a crucial role. researchgate.net Specifically, silica gel promotes the ring-opening aromatization of the 7-oxanorbornadiene (B1225131) adducts to yield 2-bromo-3-hydroxybenzoate derivatives. researchgate.net Deuterium-labeling experiments indicated that residual protons on the silica gel surface act as the hydrogen source for the newly formed hydroxyl group. researchgate.net Although silica gel does not catalyze the initial cycloaddition in this case, its presence facilitates a key downstream transformation, enabling a one-pot synthesis. The ability of silica gel to accelerate other types of cycloadditions, such as hetero-Diels-Alder reactions on its surface, is also documented, underscoring the potential for solid supports to modulate reactivity in these systems. scilit.com

Transformations Involving the Alkyne Moiety

Beyond its role in [4+2] cycloadditions, the alkyne moiety of this compound is susceptible to other transformations, including different types of bond-forming reactions.

The electron-poor nature of the triple bond in this compound makes it a target for various addition reactions. The synthesis of the compound itself can be achieved via the electrophilic addition of bromine to methyl propiolate, demonstrating the alkyne's reactivity towards electrophiles. sci-hub.se

Conversely, the electron deficiency makes the alkyne an electrophilic substrate, prone to attack by nucleophiles in Michael-type additions. More complex transformations that result in new carbon-carbon and carbon-heteroatom bonds have also been developed. A notable example is the ruthenium-catalyzed [3+2] cycloaddition of this compound with 1,3-dipoles like nitrile oxides and organic azides. nih.gov This reaction provides a direct and regiospecific route to highly functionalized 4-halo isoxazoles and 5-halo triazoles, respectively. nih.gov These reactions proceed under mild, air-tolerant conditions and showcase a powerful method for heterocycle synthesis that leverages the unique reactivity of the haloalkyne functionality. nih.gov

Ruthenium-Catalyzed [3+2] Cycloaddition of this compound nih.gov
Alkyne1,3-DipoleCatalystProduct Class
This compoundNitrile Oxides[CpRuCl]-based catalyst4-Bromo Isoxazoles
This compoundOrganic Azides[CpRuCl]-based catalyst5-Bromo Triazoles

Cross-Coupling Reactions Utilizing the Terminal Alkynyl Bromide Functionality

The terminal alkynyl bromide functionality of this compound makes it an excellent substrate for various cross-coupling reactions, enabling the formation of substituted alkynes which are valuable intermediates in the synthesis of complex molecules. While specific examples detailing the use of this compound in Sonogashira or Suzuki couplings are not extensively documented in readily available literature, the general principles of these reactions are well-established for bromoalkynes.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of disubstituted alkynes. In the context of this compound, it would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a substituted propiolate derivative.

Another important cross-coupling reaction for bromoalkynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. This reaction is particularly useful for the synthesis of unsymmetrical 1,3-diynes. The reactivity of bromoalkynes in such reactions is influenced by the substituents on the alkyne. For instance, oxygen-substituted bromoalkynes have been observed to react at a much faster rate than their non-oxygen-substituted counterparts in Cadiot-Chodkiewicz reactions. orgsyn.org

The following table summarizes representative conditions for Sonogashira and Cadiot-Chodkiewicz couplings involving bromoalkynes, which are analogous to the expected reactivity of this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventGeneral Yields
Sonogashira CouplingTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, piperidine)THF, DMF, or amine solventGood to Excellent
Cadiot-Chodkiewicz CouplingTerminal AlkyneCu(I) salt (e.g., CuBr, CuCl)Amine (e.g., EtNH₂, BuNH₂)MeOH, EtOH, or aqueous mediaGood to Excellent

Chemo- and Regioselective Functionalization of the Alkyne

The electron-deficient nature of the triple bond in this compound, due to the electron-withdrawing effects of the ester and bromide groups, makes it susceptible to nucleophilic attack. This property can be exploited for the chemo- and regioselective functionalization of the alkyne.

One of the key reactions of this compound is its participation as a dienophile in Diels-Alder reactions. It can serve as a methoxycarbonyl ketene equivalent, leading to the synthesis of functionalized aromatic compounds. orgsyn.org The high reactivity of the alkyne allows for cycloadditions with a variety of dienes, providing a pathway to complex cyclic systems.

Furthermore, the triple bond can undergo various addition reactions. While specific studies on this compound are limited, the general reactivity of haloalkynes suggests that it would be a good substrate for Michael additions and other conjugate additions. The regioselectivity of such additions would be dictated by the electronic and steric factors of the nucleophile and the alkyne.

Reactivity of the Bromine Atom in Substitution and Elimination Reactions

The bromine atom attached to the sp-hybridized carbon in this compound exhibits distinct reactivity, participating in both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Patterns on the Vinylic Bromine

Nucleophilic substitution on a vinylic halide, such as the bromine in this compound, is generally more challenging than on an sp3-hybridized carbon. The increased s-character of the C-Br bond makes it stronger and shorter, and the electron density of the triple bond can repel incoming nucleophiles. However, under forcing conditions or with potent nucleophiles, substitution can occur.

The mechanism of nucleophilic substitution on haloalkynes can proceed through several pathways, including addition-elimination or elimination-addition (via a carbene intermediate). The specific pathway is dependent on the reaction conditions and the nature of the nucleophile. For this compound, the electron-withdrawing ester group would favor an addition-elimination mechanism, where the nucleophile initially attacks the β-carbon of the alkyne, followed by elimination of the bromide ion.

Competing Elimination Pathways in Basic Media

In the presence of a strong base, this compound can undergo elimination reactions. The nature of the base and the reaction conditions play a crucial role in determining the outcome. A strong, non-nucleophilic base would favor the abstraction of a proton, leading to the formation of a highly reactive carbene intermediate.

Alternatively, if a nucleophilic base is used, a competition between substitution and elimination pathways would be expected. The use of bulky bases can favor elimination over substitution by sterically hindering the attack at the carbon atom. The reaction temperature also influences the product distribution, with higher temperatures generally favoring elimination.

The table below outlines the expected outcomes of the reaction of this compound with different types of bases.

Base TypeExpected Major PathwayPotential ProductsInfluencing Factors
Strong, Non-nucleophilic (e.g., t-BuOK)EliminationCarbene intermediate, subsequent reaction productsSteric hindrance of the base
Strong, Nucleophilic (e.g., RO⁻, OH⁻)Competition between Substitution and EliminationSubstituted propiolate, elimination productsBase strength, nucleophilicity, temperature
Weak Base/NucleophileSlow or no reaction--

Applications of Methyl 3 Bromopropiolate As a Versatile Synthetic Building Block

Construction of Complex Polycyclic and Aromatic Systems (e.g., Functionalized Naphthalenes)

Methyl 3-bromopropiolate is a key dienophile in Diels-Alder reactions for the synthesis of functionalized naphthalene (B1677914) skeletons. orgsyn.org This strategy often involves the reaction of this compound with a suitable diene, followed by an aromatization step to yield the polycyclic aromatic system. The reaction leverages the electron-deficient nature of the alkyne in this compound, which readily engages with electron-rich dienes.

The general sequence involves a [4+2] cycloaddition to form a bicyclic intermediate, which can then undergo a subsequent elimination or rearrangement to form the stable aromatic naphthalene ring. This method provides a direct and efficient route to naphthalenes bearing specific substitution patterns that can be difficult to achieve through other synthetic methods. The ester and bromo functionalities introduced by the propiolate reagent offer valuable handles for further chemical modification.

Table 1: Synthesis of Functionalized Naphthalene via Diels-Alder Reaction

Reactant 1 (Diene) Reactant 2 (Dienophile) Key Intermediate Product
1-Methoxybenzocyclobutene This compound Bicyclic adduct Functionalized Naphthalene

Synthesis of Oxygen-Bridged Bicyclic Compounds (e.g., 7-Oxabicyclo[2.2.1]heptene Derivatives)

One of the most well-documented applications of this compound is in the synthesis of 7-oxabicyclo[2.2.1]heptene derivatives through a Diels-Alder reaction with furan (B31954) or its substituted analogs. These oxygen-bridged bicyclic compounds are crucial intermediates in the stereoselective synthesis of various natural products, including shikimic acid derivatives.

The reaction between a furan (the diene) and this compound (the dienophile) proceeds with high regioselectivity. For instance, the reaction with 2-methylfuran (B129897) leads to a specific regioisomeric cycloadduct. This cycloaddition establishes the core bicyclic framework in a single, atom-economical step. The resulting 7-oxabicyclo[2.2.1]heptene derivative is a rigid, conformationally constrained molecule whose functionalities can be manipulated with high stereocontrol in subsequent synthetic operations.

Table 2: Diels-Alder Reaction for 7-Oxabicyclo[2.2.1]heptene Synthesis

Diene Dienophile Reaction Type Product
2-Methylfuran This compound Diels-Alder [4+2] Cycloaddition 1-Methyl-7-oxabicyclo[2.2.1]hept-5-ene derivative

Development of Advanced Amino Acid Derivatives and Peptidomimetics

Strategic Utility in Total Synthesis Campaigns of Natural Products

This compound serves as a strategic starting material for accessing key intermediates required in the total synthesis of complex natural products. Its primary utility lies in its ability to generate rigid bicyclic systems, such as 7-oxabicyclo[2.2.1]heptene derivatives, which are then elaborated into the final natural product target.

A prominent example is the synthesis of shikimic acid and its derivatives, a class of compounds of significant biological and pharmaceutical importance. researchgate.netnih.gov The shikimate pathway is a key metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.govnih.gov The carbon framework of shikimic acid can be accessed from the 7-oxabicyclo[2.2.1]heptene scaffold, which is efficiently constructed using the Diels-Alder reaction of furan and this compound. The base-induced opening of the oxygen bridge in these bicyclic systems provides a powerful method for the stereoselective synthesis of highly functionalized cyclohexene (B86901) rings, which are the core structure of shikimic acid. researchgate.net This approach demonstrates the strategic value of this compound in translating a simple, commercially available starting material into a complex, stereochemically rich intermediate for natural product synthesis.

Integration into Diverse Heterocyclic Systems via Cycloaddition and Annulation Reactions

The electron-deficient alkyne of this compound makes it an excellent substrate for various cycloaddition and annulation reactions to form a wide range of heterocyclic systems. A notable application is in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles, such as pyrazoles.

In these reactions, this compound acts as the "2-atom" component (the dipolarophile), reacting with a "3-atom" component (a 1,3-dipole). For instance, reaction with sydnones or hydrazones can lead to the formation of substituted pyrazoles. nih.govresearchgate.net The closely related ethyl 3-bromopropiolate has been shown to undergo cycloaddition with 1,2,3-oxadiazol-3-ium-5-olates to yield substituted pyrazoles, illustrating a viable pathway for this class of compounds. nih.gov These cycloaddition strategies are highly valuable as they allow for the direct construction of the pyrazole (B372694) core with a high degree of control over the substitution pattern, which is important for tuning the biological and physical properties of the resulting molecules.

Table 3: [3+2] Cycloaddition for Pyrazole Synthesis

1,3-Dipole Source Dipolarophile Reaction Type Heterocyclic Product
1,2,3-Oxadiazol-3-ium-5-olate Ethyl 3-bromopropiolate (analog) [3+2] Cycloaddition Substituted Pyrazole
Hydrazone This compound (proposed) [3+2] Annulation Substituted Pyrazole

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For derivatives of methyl 3-bromopropiolate, ¹H and ¹³C NMR provide fundamental information regarding the molecular framework.

The proton NMR spectrum of a molecule offers insights into the different electronic environments of hydrogen atoms. In the case of reaction products derived from this compound, the chemical shifts and coupling constants of the protons on the newly formed structures are diagnostic. For instance, in addition reactions across the alkyne, the resulting vinyl protons will exhibit characteristic shifts and coupling patterns (cis or trans) that define the stereochemistry of the product. The methyl ester protons typically appear as a sharp singlet, providing a consistent internal reference point.

Table 1: Representative ¹H NMR Data for a Hypothetical Reaction Product of this compound (Note: Data is illustrative as specific reaction products are not detailed in the provided scope)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃ 3.75 s (singlet) -
Vinylic Proton A 6.20 d (doublet) 15.2 (trans)

Complementary to ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbonyl carbon of the ester group in this compound derivatives typically resonates in the downfield region (around 170 ppm). The sp²-hybridized carbons of a resulting double bond or the sp-hybridized carbons of the original alkyne will have distinct chemical shifts that confirm the outcome of a synthetic transformation.

Table 2: Representative ¹³C NMR Data for a Hypothetical Reaction Product of this compound (Note: Data is illustrative)

Carbon Assignment Chemical Shift (δ, ppm)
-OCH₃ 52.0
C=O 168.5
Vinylic Carbon A 125.4

For more complex structures derived from this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal proton-proton and proton-carbon correlations, which are crucial for assembling the complete molecular structure and assigning all spectroscopic signals unequivocally.

Variable Temperature (VT) NMR can be utilized to study dynamic processes, such as conformational changes or the rates of chemical exchange in reaction intermediates or products. This provides valuable mechanistic insights into the reactions involving this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis in Synthetic Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For any synthetic product derived from this compound, obtaining a mass spectrum is a critical step for confirming the successful incorporation of the propiolate unit. The molecular ion peak (M⁺) will confirm the molecular formula. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity, which is a clear indicator of a bromine-containing fragment.

Analysis of the fragmentation patterns provides further structural verification. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester functionality. These fragmentation patterns serve as fingerprints that can help to distinguish between isomers and to confirm the proposed structure of reaction products.

Chromatographic Techniques for Reaction Monitoring, Separation, and Purity Assessment in Synthetic Campaigns

Chromatographic methods are essential for monitoring the progress of reactions involving this compound, separating the desired products from starting materials and byproducts, and assessing the purity of the final compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products.

Column Chromatography: For the purification of reaction products on a preparative scale, column chromatography is the most common method. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, compounds can be separated based on their differential adsorption, allowing for the isolation of pure products.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC is an excellent technique for both qualitative and quantitative analysis. It offers high resolution and can be used to determine the purity of a sample or the ratio of products in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis and purification of a wide range of compounds, including those that are not suitable for GC. Both normal-phase and reverse-phase HPLC can be employed to separate complex mixtures and to isolate highly pure compounds for further characterization and use.

Computational and Theoretical Investigations into Methyl 3 Bromopropiolate Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

A foundational understanding of a molecule's reactivity begins with an analysis of its electronic structure. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are essential for determining key properties. For methyl 3-bromopropiolate, such studies would typically involve the calculation of molecular orbitals (e.g., the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and various reactivity descriptors.

Table 1: Hypothetical Reactivity Descriptors for this compound

Descriptor Hypothetical Value/Observation Implication for Reactivity
HOMO Energy Moderately low Indicates moderate nucleophilicity.
LUMO Energy Low Suggests strong electrophilicity, susceptible to nucleophilic attack.
HOMO-LUMO Gap Relatively small Implies higher reactivity compared to molecules with larger gaps.
Electrostatic Potential Positive potential on the alkyne carbons Indicates sites prone to attack by nucleophiles.
Global Electrophilicity Index (ω) High Classifies the molecule as a strong electrophile.

| Global Nucleophilicity Index (N) | Low to moderate | Suggests it will primarily act as an electrophile in polar reactions. |

Note: The data in this table is hypothetical and serves as an illustration of the types of insights that would be gained from actual quantum chemical studies. The values would be calculated using specific levels of theory and basis sets.

These descriptors are crucial for predicting how this compound would behave in various chemical environments and for understanding its role in reactions, particularly in polar and cycloaddition processes.

Reaction Pathway Elucidation and Transition State Analysis of Key Transformations

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition states. For key transformations involving this compound, such as nucleophilic additions to the alkyne or its participation in cycloadditions, theoretical studies would provide activation energies and reaction enthalpies.

A detailed computational analysis would involve locating the transition state structures for proposed reaction pathways. The vibrational frequency analysis of these structures is critical; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction and Rationalization of Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are among the most powerful methods for the synthesis of cyclic compounds. This compound, as a substituted alkyne, is a potential candidate for reactions such as [3+2] cycloadditions with azides or nitrones, or Diels-Alder reactions. The regioselectivity (the orientation of the reacting partners) and stereoselectivity (the 3D arrangement of atoms in the product) of these reactions are of paramount importance.

Computational methods can predict these selectivities by comparing the activation energies of the different possible reaction pathways. For instance, in a [3+2] cycloaddition with an azide (B81097), two different regioisomeric triazoles could be formed. By calculating the energy of the transition states leading to each regioisomer, the favored product can be predicted. The analysis of frontier molecular orbitals (FMO) and the local philicity indices of the reacting atoms often provides a qualitative rationalization for the observed or predicted selectivity.

Table 2: Illustrative Energy Profile for a Hypothetical [3+2] Cycloaddition of this compound

Pathway Regioisomer Transition State Energy (kcal/mol) Predicted Outcome
Path A 1,4-disubstituted triazole 15.2 Favored Product

Note: This data is illustrative and represents the type of information that would be generated from a detailed computational study of a specific cycloaddition reaction.

Q & A

Q. How can reaction conditions be optimized for this compound’s use in multi-step syntheses?

  • Methodological Answer : Employ design of experiments (DoE) to vary solvent, catalyst loading, and temperature. Monitor intermediates via inline IR or LC-MS. For scale-up, prioritize recrystallization over column chromatography to reduce solvent waste. Document deviations in supplementary materials .

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Feasible Synthetic Routes

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Methyl 3-bromopropiolate
Reactant of Route 2
Reactant of Route 2
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